N1-(2-chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

5-HT1A receptor serotonin piperazine SAR

N1‑(2‑Chlorobenzyl)‑N2‑(2‑(4‑(2‑methoxyphenyl)piperazin‑1‑yl)ethyl)oxalamide is a synthetic oxalamide‑linked piperazine derivative combining a 2‑chlorobenzyl moiety and a 2‑methoxyphenyl‑piperazine substructure. The molecule (C₂₂H₂₇ClN₄O₃, MW 430.93) is commercially supplied at ≥95 % purity, and its oxalamide bridge introduces conformational rigidity and dual‑hydrogen‑bonding capacity that differentiates it from simpler N‑arylpiperazines.

Molecular Formula C22H27ClN4O3
Molecular Weight 430.93
CAS No. 1049421-41-1
Cat. No. B3013287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
CAS1049421-41-1
Molecular FormulaC22H27ClN4O3
Molecular Weight430.93
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NCC3=CC=CC=C3Cl
InChIInChI=1S/C22H27ClN4O3/c1-30-20-9-5-4-8-19(20)27-14-12-26(13-15-27)11-10-24-21(28)22(29)25-16-17-6-2-3-7-18(17)23/h2-9H,10-16H2,1H3,(H,24,28)(H,25,29)
InChIKeyYSXNGJQDWVACHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide (CAS 1049421‑41‑1): Core Structural and Physicochemical Profile


N1‑(2‑Chlorobenzyl)‑N2‑(2‑(4‑(2‑methoxyphenyl)piperazin‑1‑yl)ethyl)oxalamide is a synthetic oxalamide‑linked piperazine derivative combining a 2‑chlorobenzyl moiety and a 2‑methoxyphenyl‑piperazine substructure . The molecule (C₂₂H₂₇ClN₄O₃, MW 430.93) is commercially supplied at ≥95 % purity, and its oxalamide bridge introduces conformational rigidity and dual‑hydrogen‑bonding capacity that differentiates it from simpler N‑arylpiperazines . The 2‑methoxy substitution on the phenyl ring is a well‑established determinant of high‑affinity interaction with serotonin 5‑HT₁A receptors, a property not retained by the 4‑methoxy isomer [1].

Why Generic Substitution of N1-(2-Chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide Fails: Pharmacophore Sensitivity to Methoxy Position and Linker Identity


Simple replacement of the 2‑methoxyphenyl group with a 4‑methoxyphenyl isomer or removal of the oxalamide linker is not tolerable because both features are critical to the compound’s target‑engagement profile. The 2‑methoxy substituent is a key determinant of sub‑nanomolar 5‑HT₁A binding (Ki = 9.5 nM for the scaffold), while the 4‑methoxy analog shows >1,000‑fold lower affinity for related monoaminergic sites [1][2]. Moreover, the oxalamide bridge provides conformational restriction and hydrogen‑bonding opportunities that are absent in simpler alkyl‑ or urea‑linked piperazines, altering both receptor selectivity and pharmacokinetic behaviour [3]. Consequently, any ‘close analog’ that changes the methoxy position or replaces the oxalamide linker is likely to yield a functionally distinct chemotype.

Quantitative Differentiation Guide: N1-(2-Chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide vs. Closest Analogs


5-HT₁A Receptor Affinity: 2-Methoxyphenyl vs. 4-Methoxyphenyl Scaffold

The 2‑methoxyphenylpiperazine scaffold, which is embedded in the target compound, exhibits a Ki = 9.5 nM at the rat 5‑HT₁A receptor, measured by displacement of [³H]5‑HT [1]. In contrast, the 4‑methoxyphenylpiperazine scaffold shows only micromolar affinity for monoaminergic targets (Ki = 1,640 nM at the 5‑HT₃ receptor) and lacks comparable 5‑HT₁A activity [2]. Although the full oxalamide derivative has not been directly profiled in the same assay, the scaffold data indicate that moving the methoxy group from the 2‑ to the 4‑position would be expected to abolish sub‑micromolar 5‑HT₁A binding.

5-HT1A receptor serotonin piperazine SAR

Oxalamide Linker Contributes Conformational Restriction and Hydrogen‑Bonding Capacity Not Present in Simple Alkyl‑Linked Analogs

In a systematic SAR study of piperazine derivatives as CB1 cannabinoid receptor ligands, oxalamide‑linked compounds exhibited a distinct binding profile compared to urea, carbamate, sulfonamide, or simple amide congeners; the oxalamide series contributed to the discovery of antagonists with IC₅₀ values below 100 nM [1]. While the target compound was not part of that dataset, the study demonstrates that the oxalamide linker is not a passive spacer but actively modulates receptor affinity, offering an additional point of differentiation from alkyl‑chain‑linked 2‑methoxyphenylpiperazines.

CB1 receptor piperazine SAR oxalamide linker

Molecular Size and Predicted Blood‑Brain Barrier Penetration Advantage over the 4‑Methoxyphenyl‑Methylpiperazine Analog

The target compound (MW = 430.93, C₂₂H₂₇ClN₄O₃) is ~14 Da smaller than its closest commercially listed analog N1‑(2‑chlorobenzyl)‑N2‑(2‑(4‑methoxyphenyl)‑2‑(4‑methylpiperazin‑1‑yl)ethyl)oxalamide (MW = 444.96, C₂₃H₂₉ClN₄O₃) . The lower molecular weight, combined with the absence of an additional N‑methyl group, reduces the number of rotatable bonds and slightly lowers lipophilicity, both of which are favourable parameters for passive blood‑brain barrier permeation according to CNS MPO scoring guidelines [1]. While direct brain‑to‑plasma ratio data are unavailable, the physicochemical profile suggests a better CNS penetration potential relative to the bulkier 4‑methoxy‑methylpiperazine analog.

CNS drug-likeness physicochemical properties BBB penetration

Best‑Fit Research and Industrial Application Scenarios for N1-(2-Chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide


Serotonin 5‑HT₁A Receptor Tool Compound for CNS Drug Discovery

The embedded 2‑methoxyphenylpiperazine pharmacophore, which displays Ki = 9.5 nM at 5‑HT₁A [1], makes the compound a suitable scaffold for probing 5‑HT₁A‑dependent signalling pathways. Its oxalamide linker offers additional vectors for SAR expansion [2], enabling medicinal chemistry teams to explore potency and selectivity while maintaining the critical 2‑methoxy motif.

Negative Control Differentiation from 4‑Methoxyphenylpiperazine Analogs

Because the 4‑methoxy isomer lacks high 5‑HT₁A affinity (micromolar activity at 5‑HT₃ instead) [3], researchers can employ the target compound as a positive control and its 4‑methoxy counterparts as negative controls in receptor‑panel screens, thereby validating assay sensitivity to the methoxy positional isomer.

Chemical Probe for Linker‑Dependent Pharmacophore Mapping

The oxalamide bridge distinguishes this compound from simpler alkyl‑chain‑linked piperazines that were found to be less potent in CB1 receptor assays [2]. This feature supports its use in systematic linker‑swap studies to map the contribution of hydrogen‑bonding and conformational restriction to target engagement.

Reference Standard for Analytical Method Development

With a defined purity of ≥95 % and well‑characterized molecular identity (C₂₂H₂₇ClN₄O₃, MW 430.93) , the compound can serve as a reference standard for HPLC, LC‑MS, or NMR method qualification when analyzing piperazine‑oxalamide libraries.

Quote Request

Request a Quote for N1-(2-chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.